molecular formula C10H15N5OS B10898849 N-cyclopropyl-2-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]hydrazinecarbothioamide

N-cyclopropyl-2-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]hydrazinecarbothioamide

Cat. No.: B10898849
M. Wt: 253.33 g/mol
InChI Key: BRKRFVFVRWORFD-UHFFFAOYSA-N
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Description

N~1~-CYCLOPROPYL-2-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that features a cyclopropyl group, a pyrazole ring, and a hydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-CYCLOPROPYL-2-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the cyclopropyl group and the hydrazinecarbothioamide moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

N~1~-CYCLOPROPYL-2-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new compounds.

    Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives.

Scientific Research Applications

N~1~-CYCLOPROPYL-2-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-CYCLOPROPYL-2-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and affecting various biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hydrazinecarbothioamide derivatives and pyrazole-containing molecules. Examples include:

  • N~1~-CYCLOPROPYL-2-[(1-METHYL-1H-PYRAZOL-4-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE
  • N~1~-CYCLOPROPYL-2-[(1,3-DIMETHYL-1H-PYRAZOL-5-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE

Uniqueness

N~1~-CYCLOPROPYL-2-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropyl group adds rigidity to the molecule, while the pyrazole ring and hydrazinecarbothioamide moiety provide sites for various chemical interactions.

Properties

Molecular Formula

C10H15N5OS

Molecular Weight

253.33 g/mol

IUPAC Name

1-cyclopropyl-3-[(1,3-dimethylpyrazole-4-carbonyl)amino]thiourea

InChI

InChI=1S/C10H15N5OS/c1-6-8(5-15(2)14-6)9(16)12-13-10(17)11-7-3-4-7/h5,7H,3-4H2,1-2H3,(H,12,16)(H2,11,13,17)

InChI Key

BRKRFVFVRWORFD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C(=O)NNC(=S)NC2CC2)C

Origin of Product

United States

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